Cas no 2171885-36-0 (6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid)

6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid
- EN300-1613349
- 2171885-36-0
- 6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
-
- インチ: 1S/C9H11N3O4/c1-16-9(15)5-2-3-6-10-11-7(8(13)14)12(6)4-5/h5H,2-4H2,1H3,(H,13,14)
- InChIKey: PAWJLIIJRQMSJY-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CN2C(C(=O)O)=NN=C2CC1)=O
計算された属性
- せいみつぶんしりょう: 225.07495584g/mol
- どういたいしつりょう: 225.07495584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613349-10.0g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 10g |
$7927.0 | 2023-06-04 | ||
Enamine | EN300-1613349-1.0g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 1g |
$1844.0 | 2023-06-04 | ||
Enamine | EN300-1613349-250mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 250mg |
$1696.0 | 2023-09-23 | ||
Enamine | EN300-1613349-500mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 500mg |
$1770.0 | 2023-09-23 | ||
Enamine | EN300-1613349-0.5g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 0.5g |
$1770.0 | 2023-06-04 | ||
Enamine | EN300-1613349-0.25g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 0.25g |
$1696.0 | 2023-06-04 | ||
Enamine | EN300-1613349-0.1g |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 0.1g |
$1623.0 | 2023-06-04 | ||
Enamine | EN300-1613349-2500mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 2500mg |
$3611.0 | 2023-09-23 | ||
Enamine | EN300-1613349-1000mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 1000mg |
$1844.0 | 2023-09-23 | ||
Enamine | EN300-1613349-5000mg |
6-(methoxycarbonyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
2171885-36-0 | 5000mg |
$5345.0 | 2023-09-23 |
6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acidに関する追加情報
Introduction to 6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid (CAS No. 2171885-36-0)
6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid, identified by its CAS number 2171885-36-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to a class of molecules that exhibit a unique combination of structural features and biological activities, making it a valuable scaffold for drug discovery and development. The presence of multiple nitrogen-containing rings and functional groups such as the methoxycarbonyl moiety and the carboxylic acid group contributes to its diverse chemical reactivity and potential therapeutic applications.
The 1,2,4-triazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The integration of this motif with an apyridine ring system enhances the compound's structural complexity and potential for modulating biological pathways. In recent years, there has been growing interest in designing molecules that combine the advantages of different heterocyclic systems to achieve synergistic effects in drug design. The 6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid structure exemplifies this trend by merging the triazole and pyridine moieties into a single entity.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex derivatives. The carboxylic acid group provides a site for further functionalization via esterification or amidation reactions, while the methoxycarbonyl group can be used to introduce additional pharmacophoric elements or to enhance solubility and metabolic stability. These features make it an attractive candidate for exploring new therapeutic strategies.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. By incorporating it into more complex structures like 6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid, researchers aim to expand its pharmacological profile and discover novel drug candidates with improved efficacy and reduced side effects.
The apyridine component of the molecule adds another layer of complexity and functionality. Pyridine derivatives are widely used in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The combination of triazole and pyridine moieties in this compound may lead to unique interactions with biological systems that are not observed with either moiety alone.
In the context of drug discovery pipelines, compounds like 6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid serve as important building blocks for generating libraries of molecules that can be screened for biological activity. High-throughput screening (HTS) techniques have become increasingly sophisticated over the years, allowing researchers to rapidly assess the potential of large collections of compounds against various disease-related targets. The structural diversity offered by this molecule makes it a promising candidate for such screens.
The synthesis of 6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the triazole and pyridine rings followed by functional group modifications such as carboxylation and methoxylation. These synthetic strategies are critical for producing complex heterocyclic compounds in sufficient quantities for further study.
From a computational chemistry perspective, 6-(methoxycarbonyl)-5H, 6 H, 7 H, 8 H - 1, 2 , 4 triazolo - 4 , 3 - apyridine - 3 - carboxylic acid is an excellent candidate for molecular modeling studies aimed at understanding its interactions with biological targets. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations can provide insights into its binding mode and affinity for specific receptors or enzymes. This information is crucial for optimizing its pharmacological properties before moving into preclinical testing.
The potential applications of this compound extend beyond traditional small-molecule drug development. It may also find utility in designing probes for biochemical assays or as intermediates in the synthesis of larger biomolecules such as peptidomimetics or nucleoside analogs. The versatility of its structure allows chemists to explore multiple avenues for further innovation.
In conclusion, 6-(methoxycarbonyl)-5 H, 6 H, 7 H, 8 H - 1, 2 , 4 triazolo - 4 , 3 - apyridine - 3 - carboxylic acid (CAS No. 2171885 - 36 - 0) represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents challenges that require innovative synthetic methodologies but also offers rewards through its exploration as a lead compound or building block in drug discovery efforts.
2171885-36-0 (6-(methoxycarbonyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-3-carboxylic acid) 関連製品
- 2228557-61-5(3-(3,4,5-trifluorophenyl)methylazetidin-3-ol)
- 97522-31-1((2S)-2-benzylpyrrolidine)
- 2167089-16-7(2-(1-bromo-2-methoxyethyl)-4,5-dimethyl-1,3-thiazole)
- 1215327-33-5(Pamoic Acid-d10)
- 2839138-62-2(3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride)
- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)
- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)
- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)



